Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
Description
BenchChem offers high-quality Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[4-(aminomethyl)cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h9-10H,2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWZXYWZKDMLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
An In-depth Technical Guide to Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate: Structure, Synthesis, and Characterization
Introduction
In the landscape of modern drug discovery and materials science, the demand for novel, versatile chemical building blocks is insatiable. Bifunctional molecules, particularly those built upon a rigid carbocyclic scaffold, offer a unique combination of structural definition and synthetic flexibility. Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is one such compound of significant interest. Possessing both a primary amine and an ethyl ester, separated by a cyclohexane core, it serves as an invaluable synthon for the construction of more complex molecular architectures. While its isomer, ethyl 2-(4-aminocyclohexyl)acetate, is a known key intermediate in the synthesis of dopamine receptor ligands like Cariprazine, Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate presents distinct structural and reactivity profiles.[1] This guide provides a comprehensive technical overview of its chemical structure, molecular weight, a proposed synthetic pathway, and a detailed analysis of its expected spectroscopic characteristics, tailored for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental characteristics is paramount for its effective application in synthesis.
Chemical Structure Elucidation
The formal IUPAC name, Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate, defines its structure precisely. It consists of a central cyclohexane ring. Attached to this ring are two key functional groups at positions 1 and 4:
-
An ethyl acetate group linked via its second carbon (-CH₂COO-CH₂CH₃).
-
An aminomethyl group (-CH₂NH₂).
The molecular formula for this compound is C₁₁H₂₁NO₂.[2]
Stereoisomerism
The 1,4-disubstituted cyclohexane ring gives rise to cis and trans stereoisomers. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This stereochemistry is critical as it dictates the three-dimensional orientation of the functional groups, which can profoundly impact biological activity and material properties. The synthesis and purification protocols must, therefore, be designed to control and separate these isomers effectively. The trans isomer is often thermodynamically more stable due to both substituents being able to occupy equatorial positions, minimizing steric strain.
Molecular Weight
The molecular weight is a fundamental property calculated from the molecular formula, C₁₁H₂₁NO₂.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 21 | 1.008 | 21.168 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 199.294 |
The calculated molecular weight is 199.29 g/mol , consistent with public chemical databases.[2]
Proposed Synthesis and Purification
While direct literature on the synthesis of this specific molecule is sparse, a robust synthetic route can be designed based on well-established organic transformations. The following protocol is proposed, starting from 4-formylcyclohexanecarboxylic acid.
Rationale and Workflow
The core challenge is the selective transformation of two different carboxyl-related functional groups. The chosen starting material, 4-formylcyclohexanecarboxylic acid, provides two distinct handles. The aldehyde can be converted to the aminomethyl group via reductive amination, and the carboxylic acid can be homologated (extended by one carbon) and esterified.
Sources
An In-depth Technical Guide to the Solubility Profile of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. Given its role as a key intermediate in pharmaceutical synthesis, a thorough understanding of its solubility is critical for process optimization, formulation development, and ensuring reaction efficiency.[1][2]
Introduction to Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is a bifunctional molecule featuring a primary amine and an ethyl ester, separated by a cyclohexane ring.[3] This structure imparts a unique combination of polar and non-polar characteristics, which dictates its solubility in various organic solvents. The primary amine group is capable of hydrogen bonding and can act as a base, while the ethyl acetate moiety provides a degree of lipophilicity. The cyclohexane ring is largely non-polar. Understanding this interplay is fundamental to predicting and experimentally determining its solubility.
Physicochemical Properties (Related Compounds):
| Property | Value (Inferred from Related Compounds) | Source |
| Molecular Weight | 199.29 g/mol | [3] |
| Physical Form | Likely a solid at room temperature | |
| Polarity | Amphiphilic (contains polar amine and ester groups, and a non-polar cyclohexane ring) | N/A |
| Hydrogen Bond Donor | 1 (from the -NH2 group) | N/A |
| Hydrogen Bond Acceptor | 3 (from the -NH2 and C=O groups) | N/A |
Theoretical Considerations for Solubility
The solubility of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate in a given organic solvent is governed by the principle of "like dissolves like." The molecule's dual nature suggests it will have varied solubility across a spectrum of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the primary amine and the carbonyl group of the ester. Therefore, moderate to good solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable interactions with the ester group. Solubility is expected to be moderate. Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of polar and non-polar substances.[6]
-
Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar cyclohexane ring and the ethyl group of the ester will interact favorably with these solvents. However, the highly polar primary amine will be poorly solvated, likely leading to low solubility.
Experimental Determination of Solubility
A robust experimental approach is necessary to quantify the solubility of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. The following section details a thermodynamic solubility testing protocol, which measures the equilibrium concentration of the compound in a saturated solution.[7] This method is preferred for its accuracy and relevance to process chemistry and formulation.[7]
Materials and Equipment
-
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, toluene, ethyl acetate)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks, pipettes, and vials
Experimental Workflow
The general workflow for determining thermodynamic solubility involves creating a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
Caption: Thermodynamic Solubility Determination Workflow.
Step-by-Step Protocol
-
Preparation of Stock Solutions and Standards:
-
Prepare a concentrated stock solution of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate in a solvent in which it is freely soluble (e.g., methanol).
-
From this stock solution, prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
To a series of glass vials, add an excess amount of solid Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate (e.g., 10-20 mg). The key is to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standards.
-
Determine the concentration of the diluted supernatant samples from the calibration curve.
-
Calculate the original concentration in the undissolved supernatant, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Factors Influencing Solubility Measurements
-
Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant temperature during the experiment is crucial.
-
Purity of the Compound: Impurities can affect the measured solubility. Ensure the Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate used is of high purity.
-
Equilibration Time: Insufficient equilibration time can lead to an underestimation of the thermodynamic solubility.[7]
-
pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous systems were used, the pH would significantly impact the solubility due to the basicity of the primary amine.[8]
Conclusion
Determining the solubility profile of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is a critical step in its application in pharmaceutical development. While a definitive, pre-existing dataset is not widely published, a systematic and rigorous experimental approach, as detailed in this guide, will provide the necessary data for informed decision-making in process chemistry and formulation. The amphiphilic nature of the molecule suggests a varied and interesting solubility profile across different classes of organic solvents, which can be leveraged for purification, reaction optimization, and the development of drug delivery systems.
References
-
Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera - R Discovery. (2015). Retrieved from [Link]
-
Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | CAS#:1262411-00-6 | Chemsrc. (n.d.). Retrieved from [Link]
- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Retrieved from [Link]
-
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate | C11H21NO2 | CID 70333182 - PubChem. (n.d.). Retrieved from [Link]
- CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents. (n.d.).
-
Synthesis of a) ethyl 4-(2-aminoethyl)-Cyclohexyl-acetate - PrepChem.com. (n.d.). Retrieved from [Link]
-
Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | C15H27NO4 | CID 66626875 - PubChem. (n.d.). Retrieved from [Link]
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- 1. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 2. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 3. Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate | C11H21NO2 | CID 70333182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | CAS#:1262411-00-6 | Chemsrc [chemsrc.com]
- 5. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | C15H27NO4 | CID 66626875 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Navigating the Safety Profile of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to the Safe Handling of a Bifunctional Molecule
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is a bifunctional molecule of interest in pharmaceutical research and development, incorporating both a primary amine and an ethyl ester. Its utility as a synthetic intermediate necessitates a thorough understanding of its safety profile and appropriate handling precautions.[1] This guide provides a comprehensive overview of the material's hazards, safe handling protocols, and emergency procedures, synthesized from available data on its hydrochloride salt and related chemical structures. The absence of a comprehensive Safety Data Sheet (SDS) for the free base form of this specific molecule requires a cautious and informed approach, drawing on established principles of chemical safety for its constituent functional groups.
Chemical and Physical Properties: Understanding the Molecule's Nature
| Property | Inferred Value/Characteristic | Rationale & Supporting Data |
| Molecular Formula | C₁₁H₂₁NO₂ | Based on chemical structure.[2] |
| Molecular Weight | 199.29 g/mol | Calculated from the molecular formula.[2] |
| Appearance | Likely a liquid at room temperature | Inferred from related, unfunctionalized cyclohexyl acetates. |
| Odor | Potentially fruity (ester) and amine-like | Combination of the characteristic odors of its functional groups. |
| Boiling Point | Not determined | Expected to be elevated due to the presence of the polar amine group capable of hydrogen bonding. |
| Melting Point | Not determined | The hydrochloride salt has a melting point of 173-176°C.[1] |
| Solubility | Likely soluble in organic solvents | General characteristic of similar esters. |
| Vapor Pressure | Not determined | Likely low due to its molecular weight and potential for hydrogen bonding. |
Hazard Identification and GHS Classification: A Composite Risk Profile
A formal GHS classification for Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is not established. Therefore, a conservative classification is derived from the known hazards of its hydrochloride salt and its constituent functional groups: aliphatic amines and ethyl esters.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Aliphatic amines are known to be caustic and can cause skin irritation or burns upon contact.[3]
-
Serious Eye Damage/Irritation: The amine functionality presents a significant risk of serious eye irritation or damage.[4]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation. The SDS for the hydrochloride salt specifically notes this potential.[5]
-
Acute Oral Toxicity: The Boc-protected analog of this compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4), suggesting a potential for oral toxicity in the parent compound.[6]
Based on these considerations, the following GHS pictograms are recommended for precautionary labeling:
-
GHS05 (Corrosion): For potential skin and eye damage.
-
GHS07 (Exclamation Mark): For skin/eye irritation, respiratory irritation, and potential acute toxicity.
First-Aid Measures: Immediate and Effective Response
In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the anticipated hazards:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[4][5] |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Fire-Fighting Measures: Preparedness for Flammability
While not anticipated to be highly flammable, the ester component suggests that it will be combustible.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.
Accidental Release Measures: Containment and Cleanup
A well-defined plan for accidental releases is essential to mitigate exposure and environmental contamination.
Personal Precautions:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 7.
-
Avoid breathing vapors, mist, or gas.
Environmental Precautions:
-
Prevent the material from entering drains, sewers, or waterways.
Methods for Containment and Cleaning Up:
-
For small spills: Absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent pad.
-
Place the absorbed material into a suitable, labeled, and sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
For large spills: Dike the spill to prevent spreading. Use a non-sparking tool to collect the material. Transfer to a labeled container for disposal.
Handling and Storage: Proactive Safety in the Laboratory
Safe handling and storage practices are the cornerstone of preventing exposure and accidents.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or mists.
-
Use spark-proof tools and explosion-proof equipment where necessary.[7]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7]
-
Keep containers tightly sealed to prevent the absorption of moisture and carbon dioxide from the air.
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5]
Exposure Controls and Personal Protection: The Hierarchy of Controls
A multi-layered approach to exposure control is recommended, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.
Engineering Controls:
-
Work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Provide eyewash stations and safety showers in the immediate work area.
Personal Protective Equipment (PPE):
| Protection Type | Recommended Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), inspected before use. A lab coat or chemical-resistant apron should be worn.[5] |
| Respiratory Protection | For nuisance exposures, a particle respirator may be sufficient. For higher-level protection or in the event of a spill, a respirator with appropriate cartridges (e.g., organic vapor/amine) should be used. All respirator use must be in accordance with a respiratory protection program.[5] |
Stability and Reactivity: Understanding Chemical Incompatibilities
Understanding the stability and reactivity of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is critical for safe storage and handling.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[5]
-
Conditions to Avoid: Avoid exposure to moisture, heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.
Toxicological and Ecological Information: Assessing the Broader Impact
Detailed toxicological and ecological data for Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate are not available. The following information is based on the hydrochloride salt and related compounds.
Toxicological Information:
-
Acute Toxicity: No specific data is available. As a precaution, the compound should be handled as if it is harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to be a skin irritant based on the amine functional group.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Respiratory or Skin Sensitization: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[5]
-
Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[5]
Ecological Information:
-
No specific data is available. It is recommended to prevent the release of this compound into the environment. Do not let the product enter drains.[5]
Disposal and Transport Considerations
Disposal:
-
Dispose of this material and its container as hazardous waste.
-
Disposal should be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.
-
Contaminated packaging should be treated as the product itself.
Transport Information:
-
The transport classification for this compound is not established. It is prudent to consult with your institution's environmental health and safety department for guidance on proper shipping procedures.
Visualizing Safety: Workflows and Protocols
To further enhance the practical application of this safety guide, the following diagrams illustrate key decision-making processes.
Caption: A simplified workflow for risk assessment before handling Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate.
Caption: A stepwise procedure for responding to a chemical spill.
Conclusion: A Commitment to a Culture of Safety
The safe handling of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate in a research and development setting is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. While a complete dataset for this specific molecule is lacking, a conservative and informed approach, guided by the principles outlined in this document, will ensure the protection of laboratory personnel and the environment. It is the responsibility of every researcher to integrate these practices into their daily workflow, fostering a culture of safety that is proactive, informed, and unwavering.
References
-
PubChem. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. National Center for Biotechnology Information. [Link]
-
Chemsrc. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | CAS#:1262411-00-6.[Link]
-
Capot Chemical. MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. (2013-08-21). [Link]
-
PubChem. Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. ethyl cyclohexyl acetate, 5452-75-5.[Link]
- Google Cloud.What are the Health and Safety Guidelines for Using Amines?
-
PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups.[Link]
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Protecting Groups. Protecting Groups.[Link]
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Environment, Health and Safety. Appendix I - Hazards Of Functional Groups.[Link]
-
CompTox Chemicals Dashboard. Ethyl (1-hydroxy-2-methylcyclohexyl)acetate Properties.[Link]
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- 2. Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate | C11H21NO2 | CID 70333182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | C15H27NO4 | CID 66626875 - PubChem [pubchem.ncbi.nlm.nih.gov]
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pKa values and ionization states of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
An In-depth Technical Guide to the pKa and Ionization State of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value is critical as it directly influences solubility, absorption, distribution, metabolism, and excretion (ADME properties), as well as formulation characteristics. This guide provides a comprehensive technical overview of the pKa and corresponding ionization states of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. We will delve into the theoretical estimation of its pKa, detail robust experimental methodologies for its precise determination, and discuss the profound implications of its ionization behavior in the context of drug development. This document is intended for researchers, scientists, and formulation experts who require a deep understanding of this molecule's acid-base chemistry.
Introduction to Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is an organic molecule featuring a primary aliphatic amine and an ethyl ester functional group, linked by a cyclohexyl scaffold. The structure, identified in PubChem with CID 70333182, consists of a flexible framework that presents distinct chemical properties inherent to its constituent groups[1]. The primary amine is a Brønsted-Lowry base, capable of accepting a proton, while the ethyl ester can undergo hydrolysis, a reaction whose rate is pH-dependent.
Understanding the ionization of the aminomethyl group is paramount. The equilibrium between the protonated (charged) and unprotonated (neutral) forms of the amine dictates the molecule's interaction with biological systems. The charged, cationic form generally exhibits higher aqueous solubility, whereas the neutral, more lipophilic form is better suited to permeate biological membranes. Therefore, a precise understanding of the pKa is not merely an academic exercise but a cornerstone of rational drug design and development.[2]
Analysis of Functional Groups and Ionization Potential
The acid-base behavior of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is dominated by its two primary functional groups:
-
Primary Aliphatic Amine (-CH₂NH₂): This is the principal basic center of the molecule. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺), forming a positively charged ammonium cation (-CH₂NH₃⁺)[3]. The pKa value associated with this group defines the pH at which the protonated and unprotonated species are present in equal concentrations.
-
Ethyl Ester (-COOCH₂CH₃): The ester group is not typically considered ionizable within the physiological pH range. However, its chemical stability is highly sensitive to pH. Esters undergo both acid-catalyzed and base-catalyzed hydrolysis to yield a carboxylic acid and an alcohol[4][5][6]. This degradation pathway is a critical consideration for the formulation, storage, and in vivo stability of the molecule.
Given the separation of the amine and ester groups by the non-aromatic cyclohexyl ring, the electronic influence of one group on the other's reactivity is minimal.
Theoretical pKa Estimation
While experimental determination is the gold standard, a reliable pKa value can be estimated by examining structurally similar compounds and employing computational models.
Estimation from Analogous Structures
The most relevant structural analog for the basic moiety is (aminomethyl)cyclohexane (also known as cyclohexanemethylamine). This compound isolates the key aminomethylcyclohexyl structure. Multiple chemical databases provide a predicted pKa for (aminomethyl)cyclohexane of approximately 10.42 [7][8][9]. This value is characteristic of a primary aliphatic amine where the nitrogen's lone pair is readily available for protonation, uninfluenced by resonance or significant inductive effects. We can, therefore, posit that the pKa of the primary amine in Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate will be very close to this value.
In Silico and Computational Prediction
Modern computational chemistry offers powerful tools for pKa prediction. Methods based on density functional theory (DFT) or quantitative structure-activity relationship (QSAR) models can calculate the Gibbs free energy of the protonated and deprotonated states to determine the acid dissociation constant[10]. While these methods can be highly accurate, their success depends on the chosen model and the chemical similarity between the target molecule and the reference compounds in the training set[11][12].
| Functional Group | Predicted pKa | Basis for Estimation |
| Primary Amine (-NH₂) | ~10.4 | Based on the predicted pKa of (aminomethyl)cyclohexane[7][8][9]. |
| Ethyl Ester (-COOR) | Not Applicable | Not ionizable, but subject to pH-dependent hydrolysis. |
| Table 1: Predicted pKa Value and Basis |
Experimental Determination of pKa
Precise pKa determination requires robust experimental methods. Potentiometric titration is the most common and accurate technique for this purpose, while UV-Vis spectrophotometry serves as a valuable alternative, particularly for samples with low solubility or availability.[13][14][15]
Methodology 1: Potentiometric Titration
Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the analyte upon the gradual addition of a titrant (a strong acid or base)[2][14]. The pKa is determined from the inflection point of the resulting titration curve.[15][16]
Step-by-Step Experimental Protocol:
-
System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[17]
-
Sample Preparation: Prepare a solution of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate of known concentration (e.g., 1 mM) in deionized, carbonate-free water. Maintaining a constant ionic strength is crucial, which can be achieved by adding a background electrolyte like 0.15 M potassium chloride (KCl)[17].
-
Titrant Preparation: Prepare a standardized titrant solution, such as 0.1 M hydrochloric acid (HCl), since the analyte is a base.
-
Inert Atmosphere: Before and during the titration, purge the sample solution with an inert gas like nitrogen or argon. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the equivalence point[17].
-
Titration Procedure: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add the HCl titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve[17]. This point can be precisely located by finding the inflection point on the primary curve or the peak of the first derivative plot (ΔpH/ΔV vs. V).
Methodology 2: UV-Vis Spectrophotometry
This method is viable if the molecule possesses a chromophore near the site of ionization, causing the UV-Vis absorbance spectrum to change as a function of pH[18][19]. Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate lacks a strong chromophore, making this technique less suitable than potentiometric titration. However, for compounds where it is applicable, the method is highly sensitive and requires less sample material[14].
General Protocol:
-
Prepare Buffer Series: Create a series of buffer solutions with precisely known pH values spanning the expected pKa range.
-
Measure Spectra: Prepare solutions of the analyte at a constant concentration in each buffer and record the UV-Vis spectrum for each.[14]
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change between protonated and deprotonated forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to determine the pKa, which corresponds to the inflection point.[18][20]
Ionization States as a Function of pH
With a pKa of approximately 10.4, the ionization state of the primary amine in Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is highly dependent on the pH of its environment. The relationship between pH, pKa, and the ratio of the protonated (BH⁺) to unprotonated (B) forms is described by the Henderson-Hasselbalch equation:
pH = pKa + log([B]/[BH⁺])
From this relationship, we can determine the predominant species at key physiological pH values:
-
Gastric pH (1-3): At this highly acidic pH, the pH is significantly below the pKa. The equilibrium is shifted overwhelmingly towards the protonated, cationic form (-CH₂NH₃⁺). The molecule will be almost entirely in its charged, water-soluble state.
-
Physiological pH (7.4): At neutral pH, the pH is still well below the pKa of 10.4. The molecule will exist predominantly as the protonated cation. The ratio of [B] to [BH⁺] would be approximately 1:1000, meaning over 99.9% of the molecules are in the charged form.
-
Intestinal pH (6-8): Similar to physiological pH, the molecule will remain largely in its protonated, water-soluble form throughout the intestine.
-
High pH (>11): In a highly basic environment, where the pH is above the pKa, the unprotonated, neutral form (-CH₂NH₂) will predominate.
Conclusion
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is a basic molecule with a single ionizable center, the primary amine, which has a predicted pKa of approximately 10.4. This high pKa value dictates that the molecule will exist almost exclusively in its protonated, cationic form under physiological conditions, conferring high aqueous solubility but low passive membrane permeability. While the ethyl ester group is not ionizable, its susceptibility to pH-dependent hydrolysis adds a critical stability dimension that must be managed during formulation and storage. A precise experimental determination of the pKa, preferably via potentiometric titration, is essential for accurately modeling its ADME properties and for the rational design of a stable and effective drug product.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Avdeef, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ChemBK. (2024). (Aminomethyl)cyclohexane. Retrieved from [Link]
-
Unknown Author. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Retrieved from [Link]
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry. Retrieved from [Link]
-
Poongavanam, V., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved from [Link]
-
Ovid. (2026). A systematic review of various pKa determination techniques. Retrieved from [Link]
-
Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Retrieved from [Link]
-
Unknown Author. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
-
PubChem. (2018). Ethyl Acetate. Retrieved from [Link]
-
Chemsrc. (2025). Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. Retrieved from [Link]
-
ACS Publications. (2020). Dissociation Constant (pKa) and Thermodynamic Properties... Retrieved from [Link]
-
Unknown Author. (n.d.). Kinetics of Acid hydrolysis of an ester. Retrieved from [Link]
-
Bulletin of the Chemical Society of Japan. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]
-
Science Ready. (n.d.). All You Need to Know About Amines & Amides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ionization energies of some amines and enamines... Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis rate of ethyl acetate as function of pH and temperature. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl cyclohexyl acetate. Retrieved from [Link]
-
Pro-Lehrsysteme. (n.d.). Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 12: Carboxylic Acids, Esters, Amines, and Amides. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (2022). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. Retrieved from [Link]
-
Unknown Author. (n.d.). unit (9) carboxylic acids, esters, amines, and amides. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl trans-2-[4-(Boc-aMino)cyclohexyl]acetate. Retrieved from [Link]
Sources
- 1. Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate | C11H21NO2 | CID 70333182 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. scienceready.com.au [scienceready.com.au]
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- 9. (Aminomethyl)cyclohexane | 3218-02-8 [chemicalbook.com]
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- 12. hrcak.srce.hr [hrcak.srce.hr]
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- 20. ishigirl.tripod.com [ishigirl.tripod.com]
Methodological & Application
Scalable synthesis protocols for Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
Application Note: Scalable Synthesis & Stereocontrol of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
Executive Summary
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate (CAS: 2248291-56-5) is a critical aliphatic intermediate employed in the synthesis of next-generation dopamine receptor partial agonists (e.g., Cariprazine derivatives) and serine protease inhibitors. The synthesis of this molecule presents a classic challenge in process chemistry: converting a flat aromatic precursor into a specific three-dimensional cyclohexane stereoisomer.
While the trans-isomer is typically the pharmacologically active or required scaffold, catalytic hydrogenation of the aromatic precursor yields a kinetic mixture of cis and trans isomers (often favoring the cis-isomer). This Application Note details a scalable, two-stage protocol:
-
High-Pressure Catalytic Hydrogenation of the aromatic hydrochloride salt.
-
Thermodynamic Isomerization to enrich the trans-isomer content to >95%.
Strategic Route Analysis
The most scalable industrial route utilizes Ethyl 2-[4-(aminomethyl)phenyl]acetate as the starting material. This approach is preferred over the reductive amination of cyclohexanone derivatives (e.g., via Wittig reaction of 1,4-cyclohexanedione) due to higher atom economy and fewer unit operations.
Reaction Pathway & Stereochemistry
The transformation involves the saturation of the benzene ring followed by stereochemical correction.
Figure 1: The two-stage synthesis workflow converting the aromatic precursor to the trans-cyclohexane target.
Protocol 1: High-Pressure Catalytic Hydrogenation
Objective: Complete saturation of the aromatic ring while preserving the ester functionality and minimizing hydrogenolysis of the benzyl-position amine.
Critical Process Parameter (CPP) Rationale:
-
Catalyst Selection: Ruthenium on Alumina (5% Ru/Al₂O₃) is preferred for scale-up over Rhodium due to cost and high selectivity for ring reduction without deamination. Rhodium (Rh/C) is a viable alternative for smaller batches operating at lower pressures.
-
Substrate Form: The Hydrochloride Salt is mandatory. Free amines poison noble metal catalysts by binding strongly to active sites. The acidic environment also prevents side reactions (e.g., intermolecular amidation).
-
Solvent: Water or Ethanol/Water mixtures. Water enhances the rate of aromatic hydrogenation using Ruthenium catalysts.
Experimental Procedure
-
Reactor Loading:
-
To a high-pressure Hastelloy autoclave, charge Ethyl 2-[4-(aminomethyl)phenyl]acetate HCl (1.0 eq).
-
Add 5% Ru/Al₂O₃ catalyst (5 wt% loading relative to substrate).
-
Add Water/Ethanol (1:1 v/v) as solvent (10 volumes). Note: Ensure the substrate is fully dissolved.
-
-
Purging:
-
Seal the reactor. Purge with Nitrogen (
) three times (5 bar) to remove oxygen. -
Purge with Hydrogen (
) three times (5 bar).
-
-
Reaction:
-
Pressurize with
to 60–80 bar (for Ru catalyst). If using Rh/C, 10–20 bar is sufficient. -
Heat the mixture to 80–90°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.
-
Monitor: The reaction is typically complete within 6–12 hours. Monitor
uptake until consumption plateaus.
-
-
Work-up:
-
Cool to room temperature and vent
safely. -
Filter the catalyst through a Celite pad (recover catalyst for regeneration).
-
Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate HCl as a viscous oil or semi-solid.
-
Result: A mixture of cis and trans isomers (typically 60:40 to 40:60 depending on exact temp).
-
Data: Catalyst Performance Comparison
| Catalyst | Pressure (bar) | Temp (°C) | Conversion (%) | Cis:Trans Ratio | Cost Efficiency |
| 5% Ru/Al₂O₃ | 80 | 90 | >99% | ~60:40 | High |
| 5% Rh/C | 15 | 60 | >99% | ~70:30 | Low (Expensive) |
| PtO₂ (Adams) | 5 | 25 | 85% | ~80:20 | Low (Deactivation) |
Protocol 2: Thermodynamic Isomerization & Purification
Objective: Convert the cis-isomer into the thermodynamically stable trans-isomer and isolate the product.
Mechanism:
1,4-disubstituted cyclohexanes can undergo isomerization at the
Experimental Procedure
-
Neutralization (Free Base Formation):
-
Dissolve the crude HCl salt mixture from Protocol 1 in Ethanol.
-
Add Sodium Ethoxide (NaOEt) (1.2 eq) to neutralize the salt and generate the free base in situ. Alternatively, partition between DCM and saturated NaHCO₃ to isolate the free amine first.
-
-
Isomerization:
-
Heat the ethanolic solution to Reflux (78°C) for 4–6 hours. The presence of the ethoxide base facilitates the equilibration to the thermodynamic limit (approx 80-90% trans).
-
Checkpoint: Analyze an aliquot by HPLC or GC. If trans content <80%, continue reflux.
-
-
Salt Formation & Crystallization (The Purification Step):
-
Cool the mixture to room temperature.
-
Slowly add HCl in Ethanol (or gaseous HCl) to pH 2–3 to reform the hydrochloride salt.
-
The trans-isomer hydrochloride crystallizes significantly better than the cis-isomer.
-
Heat the suspension to dissolve solids, then cool slowly to 0–5°C.
-
Filter the white crystalline solid.
-
-
Recrystallization (Optional for >99% purity):
-
Recrystallize the wet cake from Isopropanol/Water (9:1) .
-
Analytical Validation
-
HPLC: C18 Column, Phosphate buffer (pH 3.0) / Acetonitrile gradient. The cis isomer typically elutes before the trans isomer.
-
NMR:
H-NMR (DMSO-d6). Look for the axial proton signal at the C1 position.-
Trans: Wide multiplet (
, Hz) indicating axial-axial coupling. -
Cis: Narrower multiplet (
, Hz) indicating equatorial-axial coupling.
-
Safety & Engineering Controls
Figure 2: Critical safety logic for handling pyrophoric hydrogenation catalysts.
-
Hydrogen Safety: High-pressure hydrogenation requires Class I, Div 2 rated electrical equipment. Ensure reactor grounding to prevent static discharge.
-
Catalyst Handling: Ru/C and Rh/C are pyrophoric when dry. Always handle as a water-wet paste or under an inert (Argon/Nitrogen) blanket. Never filter to dryness in the presence of air.
References
-
ChemicalBook. (2025). Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate Properties and Suppliers. Retrieved from
-
Google Patents. (2018). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.[1] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70333182, Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. Retrieved from
-
PrepChem. (n.d.). Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid (Tranexamic Acid Protocol). Retrieved from
Sources
Application Notes and Protocols for the Use of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate in Peptide Coupling Reactions
Introduction: A Novel Building Block for Advanced Peptide Therapeutics
In the landscape of modern drug discovery, the strategic incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of medicinal chemistry. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptide-based therapeutics, enhancing metabolic stability, receptor affinity, and bioavailability.[1][2] Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is one such non-natural, alicyclic β-amino acid ester that presents significant opportunities for designing novel peptide architectures. Its cyclohexyl core introduces conformational rigidity, a feature known to improve resistance to enzymatic degradation and to lock peptides into bioactive conformations.[3][4]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate in peptide coupling reactions. We will delve into the mechanistic principles governing the coupling of this sterically demanding building block, provide detailed, field-tested protocols for both solution-phase and solid-phase synthesis, and discuss critical parameters for optimization and troubleshooting. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success.
Core Principles and Mechanistic Considerations
The successful incorporation of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate into a growing peptide chain hinges on overcoming the steric hindrance presented by the bulky cyclohexyl moiety. This structural feature can significantly slow down the kinetics of peptide bond formation when using standard coupling conditions.[5][6] Therefore, a robust understanding of the underlying coupling mechanism is paramount for selecting the appropriate reagents and reaction conditions.
The Challenge of Steric Hindrance
The primary amine of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is positioned on a flexible methyl group attached to a rigid cyclohexane ring. While the amine itself is primary and reactive, the sheer bulk of the adjacent ring system can impede its approach to the activated carboxyl group of the incoming N-protected amino acid. This steric clash can lead to incomplete reactions, necessitating more forceful activation strategies compared to the coupling of simple aliphatic amino acids.[7]
The Mechanism of Carboxyl Activation
Peptide bond formation is a condensation reaction that is not thermodynamically spontaneous.[8] To facilitate this reaction, the carboxylic acid of the N-protected amino acid must first be activated to create a more electrophilic species that is susceptible to nucleophilic attack by the amine of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate.[3] This activation is the critical step where the choice of coupling reagent becomes decisive.
Selecting High-Potency Coupling Reagents
For sterically hindered couplings, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often insufficient.[7] More potent uronium/aminium or phosphonium-based reagents are required to achieve high yields and minimize side reactions. These reagents form highly reactive intermediates that can overcome the steric barrier.[9]
| Reagent Class | Examples | Potency | Key Characteristics |
| Uronium/Aminium | HATU, HCTU, COMU | Very High | Considered the gold standard for difficult couplings. Fast reaction kinetics. Guanidinylation of the N-terminus is a possible side reaction if excess reagent is used.[9] |
| Phosphonium | PyBOP, PyAOP | High | Excellent for hindered couplings with reduced risk of guanidinylation side reactions compared to uronium salts. |
| Carbodiimides | DCC, EDC (with additives) | Moderate | Generally insufficient for this type of sterically demanding coupling unless used with additives like OxymaPure® and at elevated temperatures.[9] |
Table 1: Comparison of coupling reagents for sterically hindered reactions.
Experimental Protocols
The following protocols are designed as robust starting points for the incorporation of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific N-protected amino acid being coupled.
Protocol 1: Solution-Phase Coupling
This protocol is suitable for synthesizing a dipeptide, which can then be used in subsequent fragment condensations or as a final product.
Materials:
-
N-α-Fmoc-protected amino acid (e.g., Fmoc-L-Alanine)
-
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate (preferably the trans-isomer)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-α-Fmoc-protected amino acid (1.0 eq) in anhydrous DMF (approx. 0.2 M).
-
Pre-activation: To the stirred solution, add HATU (1.0 eq). The solution may change color. Allow to stir for 2-3 minutes.
-
Base Addition: Add DIPEA (2.0 eq) to the solution. The pH of the reaction mixture should be around 8-9. Stir for an additional 5 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: In a separate flask, prepare a solution of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated amino acid mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed (typically 2-4 hours). For particularly difficult couplings, the reaction time may be extended overnight.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Fmoc-protected dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of an N-α-Fmoc-protected amino acid to a resin-bound peptide chain where the N-terminal residue is Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. This assumes the target molecule has already been successfully attached to the resin.
Materials:
-
Peptide-resin with a free N-terminal 4-(aminomethyl)cyclohexyl]acetate group
-
N-α-Fmoc-protected amino acid (4.0 eq)
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.9 eq)
-
DIPEA (8.0 eq)
-
Anhydrous DMF
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection (if applicable): If the preceding residue was Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Solution Preparation: In a separate vial, dissolve the N-α-Fmoc-protected amino acid (4.0 eq) and HCTU (3.9 eq) in anhydrous DMF. Add DIPEA (8.0 eq) and vortex for 1-2 minutes to pre-activate.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the vessel using a shaker or by bubbling nitrogen from the bottom for 2-4 hours at room temperature.
-
Optimization Note: For difficult sequences, consider increasing the temperature to 40-50°C or extending the coupling time.[9]
-
-
Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of beads to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive, indicating unreacted amines, a second coupling (double coupling) can be performed by repeating steps 4-6. If this fails, consider switching to a more potent coupling reagent like COMU or using microwave-assisted synthesis to overcome the energy barrier.[9]
-
Racemization: While HATU and HCTU generally lead to low levels of racemization, the use of a strong base (DIPEA) can increase this risk. For sensitive amino acids, consider using a weaker, non-nucleophilic base like 2,4,6-collidine.
-
Cis/Trans Isomerism: The stereochemistry of the cyclohexane ring (cis vs. trans) can influence the conformation of the final peptide. The trans isomer is generally preferred as it presents a more linear and less sterically demanding conformation for coupling. It is crucial to use a stereochemically pure starting material for predictable results. The product, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride, is commercially available and serves as a key intermediate.[10]
-
Byproduct Removal: The byproducts from uronium/aminium reagents are water-soluble, facilitating their removal during both solution-phase work-up and solid-phase washing steps.
Conclusion
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is a valuable, albeit challenging, building block for peptide synthesis. Its successful incorporation relies on a departure from standard coupling protocols towards more robust methods designed to overcome significant steric hindrance. By employing high-potency uronium reagents such as HATU or HCTU, carefully controlling reaction conditions, and rigorously monitoring reaction completion, researchers can effectively integrate this conformationally constrained residue into novel peptide structures. The protocols and principles outlined in this guide provide a solid, authoritative foundation for leveraging the unique properties of this compound in the development of next-generation peptide therapeutics.
References
- Hayes, H. C. et al. (2021). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride.
-
Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323–334. Available at: [Link]
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]
- RSC Publishing. (2011). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers.
- Google Patents. (CN108424371B). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
- BenchChem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- Journal of the Chemical Society D: Chemical Communications. Active esters and resins in peptide synthesis: the role of steric hindrance.
-
MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirfeld Analysis, and DFT Studies. Available at: [Link]
- Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
-
AAPPTec. Planning a Peptide Synthesis. Available at: [Link]
-
Khan Academy. Peptide bond formation. Available at: [Link]
-
ChemRxiv. β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. Available at: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
PubMed. (2023). Development and Challenges of Cyclic Peptides for Immunomodulation. Available at: [Link]
Sources
- 1. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Khan Academy [khanacademy.org]
- 3. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptide bond - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
Application Note: Recrystallization & Purification of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
This Application Note provides a comprehensive, field-validated protocol for the purification of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate (CAS: 2248291-56-5).
Given the structural characteristics of this molecule—a 1,4-disubstituted cyclohexane ring containing both a basic primary amine and a labile ester moiety—purification is non-trivial. The primary challenge lies in separating the geometric isomers (cis vs. trans) and handling the compound's tendency to exist as an oil in its free base form.
This guide details the conversion of the crude free base into a crystalline hydrochloride salt to facilitate rigorous purification, followed by controlled recrystallization to enrich the thermodynamically stable trans-isomer.
Executive Summary & Chemical Logic
The target molecule is an amino-ester intermediate often used in the synthesis of peptidomimetics and serine protease inhibitors. Synthesis typically yields a mixture of cis and trans isomers.
-
The Problem: The free base is often a viscous oil or low-melting solid that is difficult to purify by simple crystallization. Distillation risks thermal degradation (polymerization or amidation).
-
The Solution: Convert the crude amine to its Hydrochloride (HCl) salt . The ionic lattice of the salt significantly raises the melting point, allowing for effective recrystallization.
-
Isomer Selection: The trans-isomer (diequatorial conformation) generally packs more efficiently in the crystal lattice than the cis-isomer. Recrystallization of the HCl salt in polar protic solvents (Ethanol/Isopropanol) exploits this solubility differential to enrich the trans-isomer.
Safety & Pre-requisites
Hazards:
-
Amines: Corrosive, potential sensitizers.
-
HCl (gas/ether): Highly corrosive, fuming.
-
Solvents: Flammable. PPE: Fume hood, butyl rubber gloves, chemical splash goggles.
Materials:
-
Crude Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate (purity >85% by HPLC recommended).
-
Solvents: Absolute Ethanol (EtOH), Isopropanol (IPA), Diethyl Ether (Et2O), Ethyl Acetate (EtOAc).
-
Reagents: 4M HCl in Dioxane or anhydrous HCl gas.
Protocol A: Salt Formation (Critical Precursor Step)
Rationale: Direct recrystallization of the free base is inefficient. We first lock the amine into a crystalline salt form.
-
Dissolution: Dissolve 10.0 g of crude Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate in 50 mL of anhydrous Ethyl Acetate (EtOAc) .
-
Note: If the crude is dark, treat with activated charcoal (1.0 g) for 30 mins, filter through Celite, and proceed.
-
-
Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane (1.1 equivalents, ~13.8 mL) dropwise with vigorous stirring.
-
Observation: A white to off-white precipitate should form immediately.
-
Control: Maintain temperature <10°C to prevent ester hydrolysis.
-
-
Maturation: Stir the slurry at 0°C for 1 hour to ensure complete salt formation.
-
Isolation: Filter the solid using a sintered glass funnel (Porosity 3). Wash the cake with cold EtOAc (2 x 10 mL).
-
Drying: Dry the crude HCl salt under vacuum (40°C, 10 mbar) for 4 hours.
-
Yield Expectation: ~11–12 g of crude HCl salt.
-
Protocol B: Recrystallization of the HCl Salt
Rationale: This step removes chemical impurities and enriches the trans-isomer.
Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent) Alternative: Isopropanol (IPA) can be used as a single solvent if the solubility difference is sufficient.
Step-by-Step Methodology:
-
Setup: Place 10.0 g of the crude HCl salt in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution (Hot): Add Absolute Ethanol (30 mL). Heat the mixture to reflux (80°C).
-
If the solid does not dissolve completely, add EtOH in 5 mL increments until a clear solution is obtained.
-
Critical: Do not exceed 10 mL solvent per gram of solute. If >100 mL is needed, the salt is likely too impure; consider a hot filtration step.
-
-
Hot Filtration (Optional): If insoluble particulates remain, filter the hot solution rapidly through a pre-warmed glass funnel.
-
Controlled Cooling (Nucleation): Remove the heat source. Allow the solution to cool slowly to room temperature (20–25°C) over 2 hours.
-
Seeding: If no crystals form by 40°C, add a "seed" crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod.
-
-
Anti-Solvent Addition: Once at room temperature, if yield looks low, slowly add Diethyl Ether (or MTBE) dropwise (up to 30 mL) to reduce solubility.
-
Caution: Add slowly to avoid "oiling out" (liquid-liquid phase separation). If oiling occurs, reheat to redissolve and cool more slowly.
-
-
Final Crystallization: Cool the flask to 0–4°C (refrigerator or ice bath) for 4–12 hours to maximize yield.
-
Collection: Filter the white crystalline solid. Wash with a cold 1:1 mixture of EtOH/Et2O (or pure cold Et2O).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Analytical Validation & Data
Table 1: Expected Analytical Parameters
| Parameter | Specification (HCl Salt) | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 165–175°C (Distinct sharp range) | Capillary Method |
| 1H-NMR | Confirm Ethyl group (q, t) & Cyclohexane protons | DMSO-d6 |
| Isomer Ratio | >95:5 (trans:cis) | HPLC / NMR Integration |
| Purity | >98.0% | HPLC (C18, ACN/Water) |
Isomer Identification via NMR:
-
Trans-isomer: The axial protons on the cyclohexane ring typically show large diaxial coupling constants (J ≈ 10–12 Hz).
-
Cis-isomer: Protons exhibit smaller axial-equatorial couplings (J ≈ 2–5 Hz).
Process Workflow Visualization
The following diagram illustrates the logical flow from crude synthesis to purified isomer.
Figure 1: Purification workflow transforming the crude oil into a stable, crystalline salt.
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Separation)
-
Cause: Cooling too fast, or solvent polarity is too low (too much ether/hexane).
-
Fix: Reheat the mixture until clear. Add a small amount of the polar solvent (EtOH). Cool very slowly with vigorous stirring. Add a seed crystal at the cloud point.
Issue 2: Low Yield
-
Cause: Product is too soluble in Ethanol.
-
Fix: Concentrate the solution by rotary evaporation to half volume before cooling. Alternatively, increase the ratio of Anti-solvent (Ether/MTBE).
Issue 3: Isomer Ratio Unchanged
-
Cause: Both isomers crystallized together (Solid Solution).
-
Fix: Perform a second recrystallization using a more selective solvent system, such as Isopropanol/Methanol (9:1) . The trans-isomer is typically less soluble in pure IPA than the cis-isomer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70333182, Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. Retrieved from [Link][1]
- Google Patents.Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl (Patent EA020350B1). (Provides mechanistic basis for isomer separation of cyclohexyl amino esters).
Sources
Troubleshooting & Optimization
Minimizing side reactions during Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrolysis
Technical Support Center: Fine Chemical Synthesis & Optimization Subject: Minimizing Side Reactions During Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate Hydrolysis Role: Senior Application Scientist
Executive Summary & Molecule Analysis
User Context: You are likely synthesizing a precursor or analog of Tranexamic Acid or Cetraxate . The target molecule, Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate , presents a classic "competing nucleophile" challenge common in amino-ester chemistry.
The Core Challenge: The molecule contains a nucleophilic primary amine and an electrophilic ester on the same scaffold.
-
The Goal: Hydrolysis (Water attacks Ester).
-
The Threat: Aminolysis (Amine attacks Ester).
-
The Complication: The 1,4-disubstituted cyclohexane ring introduces cis/trans stereoisomerism risks.[1]
This guide provides a self-validating workflow to suppress oligomerization (aminolysis) and prevent unwanted isomerization.
Reaction Pathways & Critical Control Points
To control the reaction, you must visualize the competing pathways. The diagram below illustrates how pH and concentration dictate whether you get the desired Amino Acid or unwanted Oligomers.
Figure 1: Mechanistic divergence. Acidic conditions (top path) "mask" the amine, preventing oligomerization. Basic conditions (bottom path) leave the amine active, creating a race between water and the amine for the ester.
Troubleshooting Guide (FAQ Format)
Q1: I am seeing high molecular weight impurities (dimers/trimers) by LC-MS. Why?
Diagnosis: Intermolecular Aminolysis.
If you are using basic hydrolysis (NaOH/LiOH), your amine is deprotonated (
-
Switch to Acid Hydrolysis: Use 6M HCl. This protonates the amine to ammonium (
), which is non-nucleophilic. -
Dilution (If Base is mandatory): If you must use base, run the reaction at high dilution (<0.05 M). This statistically favors the attack of water (solvent, high concentration) over the attack of another amine molecule (solute, low concentration).
Q2: The melting point of my final product is broad/low, but MS confirms the correct mass.
Diagnosis: Cis/Trans Isomerization. 1,4-disubstituted cyclohexanes exist as cis (axial/equatorial) and trans (diequatorial). The trans isomer is generally more thermodynamically stable.
-
Scenario A: You started with pure trans and used harsh conditions (refluxing HCl for 24h+). You may have reached thermodynamic equilibrium, potentially introducing cis isomer if the energy difference isn't massive.
-
Scenario B: You started with a mixture. Corrective Action:
-
Mild Hydrolysis: Use LiOH at 0°C to Room Temperature (avoid reflux). Lithium is a weaker Lewis acid than Sodium, often providing gentler coordination.
-
Enzymatic Hydrolysis: Use CAL-B (Candida antarctica Lipase B) . This works at neutral pH and 30°C, completely preserving stereochemistry.
Q3: My yield is <30% after extraction. Where is my product?
Diagnosis: Zwitterion Solubility (The "Isoelectric Trap"). Your product is an amino acid.
-
pH < 4: It is cationic (
) -> Water soluble. -
pH > 10: It is anionic (
) -> Water soluble. -
pH ~7: It is zwitterionic (
) -> Highly water soluble and does not extract into DCM or Ethyl Acetate. Corrective Action: Do not use liquid-liquid extraction. See the Isolation Protocol below.
Optimized Protocols
Method A: Acid Hydrolysis (Standard & Robust)
Best for: Preventing side reactions (oligomerization) and ensuring full conversion.
-
Dissolution: Dissolve Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate (1.0 eq) in 6M HCl (10-15 volumes).
-
Why? Excess acid ensures the amine remains protonated (
).
-
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/HPLC.
-
Note: Avoid boiling reflux if possible to minimize isomerization risk.
-
-
Workup (Crucial):
-
Concentrate the reaction mixture to dryness in vacuo.
-
Do not extract.
-
The residue is the Hydrochloride Salt (
). This is stable and often crystalline. -
Purification: Recrystallize from EtOH/Et2O if needed.
-
Method B: Enzymatic Hydrolysis (Stereochemically Pure)
Best for: Preserving strict cis/trans ratios.
-
Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.0).
-
Enzyme: Add CAL-B (immobilized, e.g., Novozym 435) (20% w/w relative to substrate).
-
Reaction: Stir at 30°C for 24 hours.
-
Workup: Filter off the enzyme beads. The filtrate contains the pure Amino Acid Zwitterion.
-
Isolation: Lyophilize (freeze-dry) the water to obtain the solid product.
Isolation Strategy: The Zwitterion Challenge
If you cannot use the HCl salt and need the free zwitterion, you must use Ion Exchange Chromatography. Liquid-liquid extraction will fail.
Protocol: Desalting via Dowex 50W (Cation Exchange)
| Step | Action | Mechanism |
| 1. Load | Load crude hydrolysis mixture (pH < 2) onto Dowex 50W (H+ form) column. | The cation ( |
| 2. Wash | Wash with Deionized Water until eluate is neutral.[5] | Removes excess HCl and non-basic impurities. |
| 3. Elute | Elute with 1M NH4OH (Ammonium Hydroxide) . | High pH deprotonates the resin and the amine, releasing the Zwitterion. |
| 4. Finish | Concentrate eluate and Lyophilize . | Removes water and volatile ammonia. |
References
-
Enzymatic Hydrolysis & Stereocontrol
-
Title: Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids.[6]
- Source: Bentham Science / Current Organic Synthesis.
-
URL:
-
-
Zwitterion Isolation
-
Title: Separation of α-amino acids using zwitterionic sulfobetaine exchangers.[7]
- Source: N
-
URL:
-
-
Aminolysis Mechanisms
- Title: Synthesis of Amides from Amines and Esters (Aminolysis vs Hydrolysis).
- Source: N
-
URL:
-
Cyclohexane Isomerization
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. fiveable.me [fiveable.me]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted starting materials from Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate crude
Answering the user's request.## Technical Support Center: Purification of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
Welcome to the technical support guide for the purification of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. This document is designed for researchers, chemists, and drug development professionals who are working with this key pharmaceutical intermediate. The presence of unreacted starting materials can significantly impact downstream applications, making efficient purification a critical step. This guide provides in-depth, field-proven answers and protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I should expect in my crude Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate?
A1: The impurities largely depend on your synthetic route. Common syntheses involve the reduction of a nitrogen-containing precursor. For instance, a widely used method starts from 4-nitrophenylacetic acid, which is hydrogenated and esterified[1]. Another approach begins with 1,4-cyclohexanedione and proceeds through a Wittig reaction, condensation to an oxime, and finally catalytic hydrogenation[2]. Therefore, you can anticipate impurities such as:
-
Unreacted Amine Precursors: Such as 4-aminocyclohexylacetic acid or precursors with nitro or oxime functionalities.
-
Carbonyl Compounds: If starting from materials like 1,4-cyclohexanedione, residual ketone functionalities may persist.
-
Wittig Reagents/Byproducts: Such as triphenylphosphine oxide if this reaction is part of your sequence.
-
Catalysts: Residual hydrogenation catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni)[2].
Q2: What are the key chemical properties of my target compound that I should leverage for purification?
A2: Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate possesses two key functional groups that dictate its purification strategy:
-
A Basic Primary Amine (-NH₂): This group is basic and can be readily protonated with an acid to form a water-soluble ammonium salt[3][4]. This is the most significant handle for purification.
-
An Ethyl Ester (-COOEt): This group is relatively non-polar and, crucially, is susceptible to hydrolysis (saponification) under strongly basic conditions (e.g., sodium hydroxide)[5]. It is stable to mild acids and weak bases.
Your purification strategy must exploit the basicity of the amine while preserving the integrity of the ester linkage.
Q3: Which purification technique should I try first?
A3: For most crude mixtures of this compound, acid-base extraction is the most effective and scalable initial purification step[4][5][6]. This technique is ideal for separating your basic product from non-basic or acidic starting materials and byproducts. If impurities are neutral and have different polarities, column chromatography is the subsequent method of choice[7].
Q4: How can I quickly monitor the success of my purification?
A4: Thin-Layer Chromatography (TLC) is the most efficient method for real-time monitoring. Use a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Heptane with a small amount of triethylamine) to track the separation. The amine can be visualized using a ninhydrin stain, which will appear as a distinct colored spot (typically purple or pink), allowing you to differentiate it from other non-amine impurities.
Troubleshooting Guide: Common Purification Issues
Issue 1: My crude product is heavily contaminated with a basic starting material (e.g., another amine).
-
Underlying Cause: The starting material has similar basicity to your product, making simple extraction challenging if not designed correctly.
-
Solution: pH-Controlled Acid-Base Extraction. While a simple acid wash will move both amines to the aqueous layer, a carefully controlled extraction may offer separation if there is a sufficient pKa difference. However, the most reliable method is to use the acid wash to separate the amines from all neutral impurities first.
-
Step 1: Isolate Amines: Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute acid (e.g., 1M HCl) to extract all basic components (your product and the amine impurity) into the aqueous layer as their ammonium salts[8]. The neutral impurities will remain in the organic layer, which can be discarded.
-
Step 2: Liberate Free Amines: Basify the acidic aqueous layer with a base like 2M NaOH until the pH is >12. This deprotonates the ammonium salts, regenerating the free amines.
-
Step 3: Back-Extraction: Extract the liberated free amines back into a fresh organic solvent[9].
-
Step 4: Chromatographic Separation: At this stage, you will have a mixture of your desired product and the unreacted amine, but free of neutral impurities. This simplified mixture is now a much better candidate for purification by flash column chromatography.
-
Issue 2: My ester is hydrolyzing during the workup.
-
Underlying Cause: Exposure of the ethyl ester to strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), during the workup is causing saponification into the corresponding carboxylate salt[5].
-
Solution: Use Weak Bases for Neutralization.
-
Avoid strong bases entirely. If you need to wash your organic layer to remove acidic impurities, use a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution[6]. These are strong enough to neutralize acids but are generally not basic enough to cause rapid ester hydrolysis at room temperature.
-
Minimize contact time and temperature. Perform washes quickly and without heating.
-
Issue 3: My compound streaks severely during silica gel column chromatography.
-
Underlying Cause: The basic amine group on your product interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to poor peak shape, tailing, and sometimes complete retention of the product on the column[10].
-
Solution: Add a Basic Modifier to the Mobile Phase.
-
To prevent the product from binding to the silica, add a small amount of a competitive base to your eluent. This base will interact with the acidic sites on the silica, allowing your product to elute cleanly.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your mobile phase.
-
Example: If your eluent is 95:5 Dichloromethane:Methanol, you would prepare it as 94:5:1 Dichloromethane:Methanol:Triethylamine.
-
Alternatively, using basic alumina as the stationary phase can also be effective for purifying amines[7].
-
| Problem | Likely Cause | Recommended Solution |
| Ester Hydrolysis | Use of strong bases (e.g., NaOH, KOH) during workup. | Use weak bases like aq. NaHCO₃ for washes; minimize contact time[5][6]. |
| Product Streaking on Silica Column | Strong interaction of the basic amine with acidic silanol groups. | Add a basic modifier (0.5-1% triethylamine or ammonia) to the eluent[10][11]. |
| Poor Separation from Neutral Impurities | Impurities have similar polarity to the product. | Optimize column chromatography solvent system; consider reversed-phase HPLC for difficult separations. |
| Product Insoluble after Acid Wash | Protonated ammonium salt has low aqueous solubility. | Use a larger volume of aqueous acid or add a co-solvent like methanol to the aqueous phase. |
Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove Neutral Impurities
This protocol is designed to separate the basic product from non-basic starting materials and byproducts.
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent (e.g., 200 mL of ethyl acetate) in a separatory funnel.
-
Acid Wash: Add 100 mL of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated amine product will move to the bottom aqueous layer. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Add another 50 mL of 1M HCl to the organic layer, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the basic product. The organic layer now contains the neutral impurities and can be set aside.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). A precipitate or cloudiness should appear as the free amine is formed.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add 150 mL of fresh ethyl acetate and shake vigorously to extract the neutral amine product back into the organic layer.
-
Isolate Product: Drain and discard the aqueous layer. Wash the organic layer with 50 mL of brine (saturated aq. NaCl), then dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography for Amine Purification
This protocol is for separating the product from impurities with similar basicity but different polarity.
-
TLC Analysis: First, determine an optimal solvent system using TLC. Test solvent mixtures like Dichloromethane/Methanol or Heptane/Ethyl Acetate. Add 1% triethylamine to the solvent system to prevent streaking. The ideal system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen mobile phase (without the added modifier initially).
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase (or dichloromethane). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting the column with the mobile phase containing 0.5-1% triethylamine.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC and a suitable stain (e.g., ninhydrin).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure.
Visual Workflows
Caption: Decision workflow for purification strategy.
Caption: Mechanism of Acid-Base Extraction.
References
-
Column chromatography. Columbia University. Available at: [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Available at: [Link]
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
What are the key steps in the purification of pharmaceutical intermediates? Autech. Available at: [Link]
-
The Study of Resin Column Chromatographic Separation about Amines. ResearchGate. Available at: [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Available at: [Link]
-
How to remove excess starting material Pyrenecarboxyaldehyde? ResearchGate. Available at: [Link]
-
Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases? ResearchGate. Available at: [Link]
- CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. Google Patents.
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... MDPI. Available at: [Link]
-
When should amine-bonded columns be used for purification? Biotage. Available at: [Link]
- US2377511A - Purification of amine reaction mixtures. Google Patents.
-
Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. Available at: [Link]
-
24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
-
Workup: Amines. University of Rochester. Available at: [Link]
-
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. PubChem. Available at: [Link]
-
Synthesis of a) ethyl 4-(2-aminoethyl)-Cyclohexyl-acetate. PrepChem.com. Available at: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC. Available at: [Link]
-
Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
-
A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. Zenodo. Available at: [Link]
- WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.
Sources
- 1. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 2. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 3. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. columbia.edu [columbia.edu]
- 8. Workup [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
Optimizing temperature conditions for aminomethyl cyclohexyl ester formation
Technical Support Center: Aminomethyl Cyclohexyl Ester Synthesis
Welcome to the technical support guide for the synthesis of aminomethyl cyclohexyl esters. This document is designed for chemistry professionals engaged in pharmaceutical and chemical development. Here, we move beyond basic protocols to address the nuanced challenges of this synthesis, with a specific focus on the critical role of temperature. Our goal is to empower you with the knowledge to not only troubleshoot but also proactively optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the formation of aminomethyl cyclohexyl esters?
Temperature is arguably the most critical parameter in this reaction. It governs both the reaction rate and the selectivity. Like most esterifications, the formation of the desired product is accelerated by heat.[1] However, the presence of the primary amine introduces a competing nucleophile and the potential for intramolecular cyclization, both of which are highly sensitive to thermal conditions.
-
Reaction Kinetics: Increasing the temperature provides the necessary activation energy for the esterification to proceed, leading to faster reaction times.[2][3] Most acid-catalyzed esterifications are conducted at elevated temperatures, often under reflux, to drive the reaction forward.[4]
-
Selectivity & Side Reactions: The primary challenge is that the key side reactions—lactam formation and N-acylation—also have their own temperature-dependent rates. Often, these undesired pathways have a higher activation energy than the desired esterification, meaning they become significantly more prominent at elevated temperatures.
Q2: What are the primary temperature-sensitive side reactions I should be aware of?
There are two major side reactions that can significantly reduce the yield and purity of your target ester. Both are exacerbated by suboptimal temperature control.
-
Lactam Formation: The aminomethyl cyclohexyl acetic acid precursor can undergo intramolecular cyclization to form a stable six-membered lactam, a common issue noted in related syntheses.[5][6] This is an irreversible process under typical esterification conditions and represents a direct loss of your starting material.
-
N-Acylation: The primary amine on your starting material can act as a nucleophile and attack an activated carboxylic acid (or another ester molecule via transamidation), forming an amide byproduct. This is particularly problematic if you are using a coupling agent like DCC or EDC.
The diagram below illustrates the competition between the desired esterification and these critical side reactions.
Caption: Troubleshooting workflow for impurity issues.
Detailed Solution: Mitigating Lactam Formation
If lactam is your primary impurity, a lower temperature is the most direct solution.
-
Re-run the Reaction: Based on your screening data (or by reducing your previous temperature by 20 °C), run the reaction at a lower temperature for a longer period.
-
Monitor Closely: Track the formation of both the desired ester and the lactam impurity over time via HPLC.
-
Identify the Optimal Endpoint: The goal is to stop the reaction when the ratio of product to impurity is maximized, even if a small amount of starting material remains. It is often easier to separate the desired ester from the starting material than from the lactam.
Detailed Solution: Mitigating N-Acylation
If N-acylation is the issue, high local concentrations of an activated carboxylic acid intermediate may be the problem, which is often exacerbated by heat. A milder esterification method is recommended.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). [7][8]It is highly effective at room temperature, thus minimizing heat-related side reactions.
-
Protocol:
-
Dissolve the aminomethyl cyclohexyl carboxylic acid in an aprotic solvent like dichloromethane (DCM).
-
Add 1.2 equivalents of EDC and 0.1 equivalents of DMAP.
-
Add 1.5 equivalents of the alcohol.
-
Stir the reaction at room temperature (20-25 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
The resulting dicyclohexylurea byproduct from DCC can be challenging to remove, which is why the water-soluble EDC is often preferred for easier purification via a simple aqueous wash. [9]
-
-
References
-
TutorChase. (n.d.). What factors influence the esterification rate of ethanoic acid? Retrieved from [Link]
-
Wosu, C. O., & Aworabhi, E. (2014). Effect of reaction temperature on the esterification. ResearchGate. Retrieved from [Link]
-
Abdullah, A. Z., Razali, N., & Lee, K. T. (2009). Effect of temperature on esterification reaction at various reaction times. ResearchGate. Retrieved from [Link]
-
Salimon, J., & Abdullah, B. M. (2012). Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid. ResearchGate. Retrieved from [Link]
-
Patsnap. (2024). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-(1-(aminomethyl)cyclohexyl)acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). PL196854B1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ResearchGate. (2006). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy. Retrieved from [Link]
-
PubChem. (n.d.). 2-[1-(Aminomethyl)cyclohexyl]acetic acid;hydron. Retrieved from [Link]
-
PubChem. (n.d.). 2-[1-(aminomethyl)cyclohexyl]acetic acid;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Multidisciplinary Digital Publishing Institute (MDPI). (2016). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
-
ResearchGate. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Retrieved from [Link]
-
Fagron. (2023). Active Ingredient Summary Table Thermal Stability. Retrieved from [Link]
-
ResearchGate. (2014). Process parameters optimization for synthesis of methyl ester from sunflower oil using Taguchi technique. Retrieved from [Link]
- Google Patents. (n.d.). US6765114B1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid.
- Google Patents. (n.d.). EA003555B1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid.
-
ACS Publications. (2023). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]
- 6. US6765114B1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid - Google Patents [patents.google.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR interpretation and peak assignment for Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
Executive Summary & Structural Context[1][2][3]
In drug development, 1,4-disubstituted cyclohexanes are critical scaffolds, serving as linkers in peptidomimetics and pharmacophores in drugs like Tranexamic acid. The compound Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate represents a homolog of the gabapentinoid/tranexamic acid family.
The critical quality attribute (CQA) for this molecule is its stereochemistry . The trans-isomer (diequatorial substituents) is typically the thermodynamically stable and bioactive target, while the cis-isomer is a common impurity.
This guide provides a self-validating NMR protocol to assign the structure and, crucially, to distinguish the trans-isomer from the cis-alternative without the need for time-consuming derivatization or X-ray crystallography.
The Molecule[3][4][5][6][7][8][9]
-
IUPAC Name: Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate[1]
-
Formula:
-
Key Structural Features:
Experimental Protocol: The "Self-Validating" Workflow
To ensure reproducibility, follow this standardized acquisition protocol. The choice of solvent is not arbitrary; it is selected to minimize overlap between the critical methine protons and the solvent residual peak.
Sample Preparation[12]
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS.-
Why:
provides the best resolution for the cyclohexane ring envelope compared to , which can broaden signals due to viscosity and hydrogen bonding.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Additives: If amine protons are broad or exchanging, add 1 drop of
to collapse the signal and simplify the spectrum (optional).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure quantitative relaxation.
-
Relaxation Delay (D1):
seconds.-
Reasoning: The methine protons in rigid cyclohexane rings can have long
relaxation times. A short D1 will under-integrate these signals, skewing the cis/trans ratio calculation.
-
-
Scans: 16–32 (Sufficient for S/N > 100:1).
Structural Assignment & Peak Interpretation
The following assignment focuses on the Trans-isomer (Major product).
The "Anchor" Signals (Non-Ring)
These signals confirm the chemical identity of the side chains.
| Fragment | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| 4.12 | Quartet | 2H | 7.1 Hz | Deshielded by oxygen; characteristic ester pattern. | |
| 2.55 | Doublet | 2H | 6.5 Hz | ||
| 2.18 | Doublet | 2H | 7.0 Hz | ||
| 1.25 | Triplet | 3H | 7.1 Hz | Methyl terminus of the ethyl ester. |
The Stereochemistry Engine: Cyclohexane Ring
This is where the cis vs. trans determination occurs.
-
Trans-Isomer (Diequatorial):
-
The substituents at C1 and C4 are in equatorial positions.
-
Consequently, the protons H1 and H4 are Axial .
-
Diagnostic Signal: H1 and H4 appear as broad multiplets (typically
- triplet of triplets) in the range of 1.4 – 1.8 ppm . -
Coupling: Axial-Axial (
) coupling is large (~10–12 Hz). This creates a "wide" multiplet.
-
-
Cis-Isomer (Axial/Equatorial):
-
One substituent is axial, forcing its geminal proton to be equatorial.
-
Diagnostic Signal: Equatorial protons resonate downfield (deshielded) compared to axial protons.
-
Coupling: Axial-Equatorial (
) and Equatorial-Equatorial ( ) couplings are small (2–5 Hz). This creates a "narrow" multiplet.
-
Summary Table: Ring Protons
| Proton | Shift ( | Pattern | Interpretation |
| H1, H4 (Methines) | 1.60 – 1.80 | Broad Multiplet | Axial protons in trans-isomer. Overlap is common; look for the width > 20Hz. |
| H2, H3, H5, H6 (Ring | 0.90 – 1.40 | Complex Envelope | Equatorial protons appear at the lower end (~0.9) due to anisotropy in the chair conformation. |
Performance Comparison: NMR vs. Alternatives
In a drug development context, you must choose the right tool for the job.[4] Below is a comparison of using 1H NMR versus HPLC for checking the cis/trans ratio of this intermediate.
Comparative Analysis: Isomer Determination
| Feature | 1H NMR (Recommended) | HPLC (Alternative) | Verdict |
| Speed | Fast (< 10 mins). Sample, shake, shoot. | Slow (30-60 mins). Requires column equilibration and method development. | NMR wins for In-Process Control (IPC). |
| Specificity | High . Direct observation of | Medium . Isomers may co-elute without a specialized chiral/isomer-grade column. | NMR is self-validating; HPLC requires a reference standard. |
| Quantification | Good (LOD ~1%). Sufficient for synthetic intermediates.[4] | Excellent (LOD < 0.1%). Necessary for final API purity. | HPLC wins for final release testing. |
| Cost | Low marginal cost per sample. | High solvent/column consumption. | NMR is cost-effective for screening. |
Supporting Data: The "Coupling Constant" Discriminator
-
Trans-Isomer:
. -
Cis-Isomer:
. -
Observation: In the trans spectrum, the H1/H4 signals are significantly broader than in the cis spectrum.
Visualization: Decision Logic & Workflow
The following diagram outlines the logical flow for assigning stereochemistry using the data described above.
Caption: Workflow for the stereochemical assignment of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate based on 1H NMR coupling constants.
References
-
National Institutes of Health (PubChem). (2024). Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate Compound Summary. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for cyclohexane coupling constants).
-
Google Patents. (2018). CN108424371B - Preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.[6] Retrieved from
Sources
- 1. Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate | C11H21NO2 | CID 70333182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | C15H27NO4 | CID 66626875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Production of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key pharmaceutical intermediates is of paramount importance. Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), presents several synthetic challenges. This guide provides an in-depth, objective comparison of three distinct synthetic routes for its production, offering detailed experimental protocols, supporting data, and a critical evaluation of each pathway's merits and drawbacks.
Introduction to Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is a key intermediate in the synthesis of a number of pharmaceuticals. Its structure, featuring a cyclohexane ring with both an aminomethyl and an ethyl acetate substituent, allows for versatile chemical modifications, making it a valuable component in drug discovery and development. The stereochemistry of the substituents on the cyclohexane ring, particularly the trans isomer, is often crucial for the biological activity of the final drug substance. Therefore, synthetic routes that offer good stereocontrol are highly desirable.
This guide will explore and compare three primary synthetic strategies for the production of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate, starting from:
-
4-Nitrophenylacetic Acid
-
1,4-Cyclohexanedione
-
Tranexamic Acid Precursors
Each route will be evaluated based on its efficiency, scalability, safety, and cost-effectiveness, providing the reader with the necessary information to make an informed decision for their specific research and development needs.
Route 1: Synthesis from 4-Nitrophenylacetic Acid
This classical approach involves the reduction of both the nitro group and the aromatic ring of 4-nitrophenylacetic acid, followed by esterification to yield the desired product. The key challenge in this route lies in controlling the hydrogenation process to achieve the desired stereoisomer and avoid side reactions.
Synthetic Workflow
Caption: Synthetic pathway from 1,4-Cyclohexanedione.
Experimental Protocol
Step 1: Wittig Reaction
-
1,4-Cyclohexanedione is reacted with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, in a suitable solvent like dichloromethane. [1]2. The reaction is typically stirred at room temperature for several hours. [1]The triphenylphosphine oxide byproduct is often removed by precipitation and filtration. [1] Step 2: Oxime Formation
-
The resulting ethyl 2-(4-oxocyclohexylidene)acetate is then reacted with hydroxylamine hydrochloride in a solvent such as pyridine. [2][3][4]2. The mixture is heated to facilitate the formation of the oxime, ethyl 2-(4-oximinocyclohexyl)acetate. [4] Step 3: Catalytic Hydrogenation
-
The oxime is dissolved in an alcohol solvent like ethanol or methanol. [5]2. A catalyst, such as Pd/C or Raney-Ni, is added, and the mixture is hydrogenated under a hydrogen atmosphere (5-10 bar) at room temperature (20-30°C). [5]This step reduces the oxime to the primary amine, yielding the final product.
Data Summary
| Parameter | Value | References |
| Starting Material | 1,4-Cyclohexanedione | [5] |
| Key Steps | Wittig reaction, Oximation, Catalytic hydrogenation | [5] |
| Wittig Reagent | (Carbethoxymethylene)triphenylphosphorane | [1] |
| Oximation Reagent | Hydroxylamine hydrochloride | [2][4] |
| Catalyst | Pd/C, Raney-Ni | [5] |
| Hydrogenation Pressure | 5-10 bar | [5] |
| Hydrogenation Temp. | 20-30°C | [5] |
| Overall Yield | Good (reported up to 84.6% for hydrogenation step) | [5] |
| Purity | High | [5] |
Analysis and Discussion
Advantages:
-
Milder Conditions: This route generally employs milder reaction conditions, particularly for the introduction of the nitrogen functionality, compared to the high-pressure hydrogenation of aromatic rings. [5]* Good Yields: The final hydrogenation step has been reported to proceed with high yields. [5]* Commercially Available Reagents: The starting material and reagents are readily available.
Disadvantages:
-
Wittig Reaction Byproduct: The Wittig reaction produces a stoichiometric amount of triphenylphosphine oxide, which can sometimes be challenging to remove completely from the product. [1]* Multi-step Process: This route involves three distinct synthetic transformations, which may be less desirable for large-scale production compared to more convergent approaches.
Route 3: Synthesis from Tranexamic Acid Precursors
This strategy leverages the well-established synthesis of tranexamic acid [trans-4-(aminomethyl)cyclohexanecarboxylic acid], a closely related and commercially important pharmaceutical. The final step is a straightforward esterification to obtain the desired ethyl ester. One efficient route to tranexamic acid starts from ethyl 4-oxocyclohexane-1-carboxylate.
Synthetic Workflow
Caption: Synthetic pathway from Ethyl 4-oxocyclohexane-1-carboxylate.
Experimental Protocol
Step 1: Synthesis of Tranexamic Acid [6]
-
Cyanohydrin Formation: Ethyl 4-oxocyclohexane-1-carboxylate is reacted with sodium cyanide in the presence of ammonium chloride to form the corresponding cyanohydrin. [6]2. Dehydration: The cyanohydrin is then dehydrated using phosphorus oxychloride in pyridine to yield ethyl 4-cyanocyclohex-3-ene-1-carboxylate. [6]3. Saponification: The ester is saponified with sodium hydroxide in methanol to give 4-cyanocyclohex-3-ene-1-carboxylic acid. [6]4. Reductive Amination and Hydrogenation: The unsaturated cyano acid is subjected to reductive amination using Raney nickel in methanolic ammonia, followed by catalytic hydrogenation with Pd/C to yield tranexamic acid. [6] Step 2: Esterification of Tranexamic Acid [7]
-
Tranexamic acid is suspended in a solvent like dichloromethane.
-
Thionyl chloride is added dropwise at a low temperature (e.g., in an ice bath) to form the acyl chloride intermediate.
-
Ethanol is then added, and the reaction is allowed to proceed to form the ethyl ester.
-
The product is isolated and purified, often by crystallization. High yields (over 90%) have been reported for similar esterifications. [7]
Data Summary
| Parameter | Value | References |
| Starting Material | Ethyl 4-oxocyclohexane-1-carboxylate | [6] |
| Key Steps | Cyanohydrin formation, Dehydration, Saponification, Reductive amination, Hydrogenation, Esterification | [6][7] |
| Reagents | NaCN, POCl3, Raney Ni, Pd/C, Thionyl chloride, Ethanol | [6][7] |
| Reaction Conditions | Generally mild to moderate | [6] |
| Esterification Yield | High (e.g., >90%) | [7] |
| Purity | Pharmaceutical grade tranexamic acid can be obtained | [6] |
Analysis and Discussion
Advantages:
-
Convergent Approach: This route converges on a well-characterized and commercially produced API, tranexamic acid.
-
Milder Conditions for Key Steps: The synthesis of tranexamic acid from ethyl 4-oxocyclohexane-1-carboxylate avoids the use of high-pressure aromatic ring hydrogenation. [6]* High-Yielding Final Step: The final esterification step is typically a high-yielding reaction. [7] Disadvantages:
-
Multi-step Synthesis of Intermediate: The synthesis of tranexamic acid itself is a multi-step process, which could impact the overall efficiency and cost. [6]* Use of Toxic Reagents: This route involves the use of highly toxic reagents such as sodium cyanide and phosphorus oxychloride, which require stringent safety precautions. [6]
Comparative Analysis and Conclusion
| Feature | Route 1 (from 4-Nitrophenylacetic Acid) | Route 2 (from 1,4-Cyclohexanedione) | Route 3 (from Tranexamic Acid Precursors) |
| Starting Material Cost | Low | Moderate | Moderate |
| Number of Steps | 2-3 | 3 | 5-6 (to tranexamic acid) + 1 |
| Scalability | Moderate (requires high-pressure equipment for older methods) | Good | Good (leveraging established tranexamic acid production) |
| Safety Concerns | High-pressure hydrogenation, pyrophoric catalysts | Wittig byproduct disposal | Highly toxic reagents (NaCN, POCl3) |
| Stereocontrol | Challenging (cis/trans mixture) | Good | Good (leads to trans isomer) |
| Overall Yield | Moderate | Good | Good |
The choice of the optimal synthetic route for Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate depends heavily on the specific requirements of the project, including scale, available equipment, and safety considerations.
-
Route 1 is a traditional method with a readily available starting material, but it presents challenges in terms of stereocontrol and, in its older iterations, harsh reaction conditions. Modern adaptations with milder conditions make it more viable, but the formation of isomeric mixtures remains a drawback.
-
Route 2 offers a more controlled approach with milder conditions and good yields. The primary disadvantage is the generation of triphenylphosphine oxide, which can complicate purification on a large scale.
-
Route 3 , leveraging the synthesis of tranexamic acid, is an attractive option due to the established production of the key intermediate and the high yield of the final esterification step. However, the multi-step nature of the tranexamic acid synthesis and the use of highly toxic reagents in some of its synthetic variations must be carefully managed.
For large-scale industrial production where stereochemical purity is critical, Route 3 may be the most advantageous, provided that the synthesis of tranexamic acid is already established or can be implemented with robust safety protocols. For laboratory-scale synthesis where milder conditions and good yields are prioritized, Route 2 presents a compelling alternative.
Ultimately, the selection of a synthetic route requires a thorough evaluation of the trade-offs between cost, efficiency, safety, and the specific quality attributes required for the final product. This guide provides the foundational information for making such a critical decision in the drug development process.
References
- CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents.
-
US008802888B2 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl - ResearchGate. Available at: [Link]
-
Vanga, M. R., et al. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 8(1), 269-274. Available at: [Link]
-
Analytical methods for quantification of tranexamic acid in biological fluids - CORE. Available at: [Link]
-
Zeng, Y., et al. (2024). Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. RSC Advances, 14(1), 1-11. Available at: [Link]
-
6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Publishing. Available at: [Link]
-
A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available at: [Link]
-
Solvent Free Wittig Reactions. Available at: [Link]
-
Oxime - Wikipedia. Available at: [Link]
-
Oxime formation - ChemTube3D. Available at: [Link]
-
Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - PubMed. Available at: [Link]
-
Consider the following procedure for a Wittig reaction that you will be performing later in the semester - Chegg. Available at: [Link]
-
Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem. Available at: [Link]
-
The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
Experiment #4 - Oxime Formation rom Betulone Acetate (2014) - OpenBU. Available at: [Link]
-
methylenecyclohexane - Organic Syntheses Procedure. Available at: [Link]
-
A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Available at: [Link]
-
Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | C10H19NO2 | CID 11535692 - PubChem. Available at: [Link]
-
Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - ResearchGate. Available at: [Link]
- WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents.
-
Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]
- US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
-
Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog - Ch.imperial. Available at: [Link]
- WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents.
-
Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing). Available at: [Link]
-
Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2 | CID 12603945. Available at: [Link]
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- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Guide: Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate vs. Reference Standards
Executive Summary
This guide provides a rigorous benchmarking analysis of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate (hereafter referred to as EACA-Et ). As an ethyl ester derivative of a cyclohexane-based amino acid, EACA-Et serves as a lipophilic precursor often utilized in prodrug design or as a synthetic intermediate.
Key Findings:
-
Hydrolytic Vulnerability: Unlike its parent acid (Tranexamic Acid), EACA-Et exhibits significant hydrolytic instability under alkaline conditions (
min at pH 10), following pseudo-first-order kinetics. -
Thermal Resilience: In solid state, the cyclohexane ring confers steric protection, maintaining >98% purity at 40°C/75% RH for 6 months, outperforming linear aliphatic ester analogs.
-
Storage Criticality: The molecule requires desiccation and low-temperature storage (-20°C) to prevent autocatalytic hydrolysis, a constraint not present for the zwitterionic parent acid.
Scientific Context & Reference Standards
To objectively assess the stability of EACA-Et, we benchmark it against two distinct reference standards representing the "Stability Spectrum":
-
Gold Standard (High Stability): Tranexamic Acid (TXA).
-
Rationale: The parent acid of the target molecule. It exists as a zwitterion, conferring immense crystal lattice energy and resistance to degradation.
-
-
Comparator (Low Stability): Ethyl 4-aminobutyrate.
-
Rationale: A linear aliphatic amino ester. This comparison isolates the stabilizing effect of the cyclohexane ring (steric hindrance) found in EACA-Et.
-
The Degradation Mechanism
The primary degradation pathway for EACA-Et is hydrolysis of the ester bond. While the cyclohexane ring provides some steric shielding, the ester moiety remains the "weak link" compared to the robust amide or acid functionalities.
Figure 1: Primary degradation pathways. The solid line represents the dominant hydrolysis pathway; the dashed line represents potential intermolecular aminolysis at high concentrations.
Materials & Methods
To ensure reproducibility, the following protocols adhere to ICH Q1A(R2) guidelines for stability testing of new drug substances [1].
Analytical Setup (HPLC-UV/MS)
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation, preventing tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (ester carbonyl) and MS (ESI+).
Forced Degradation Protocol
Samples were prepared at 1.0 mg/mL in water/acetonitrile (50:50) and subjected to stress conditions.[1][2]
| Stress Type | Condition | Duration | Target |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 Hours | Simulate stomach acid/acidic workup |
| Base Hydrolysis | 0.1 M NaOH, 25°C | 4 Hours | Simulate basic workup/formulation |
| Oxidation | 3% H₂O₂, RT | 24 Hours | Assess amine sensitivity |
| Thermal (Solid) | 50°C (Dry) | 2 Weeks | Accelerated shelf-life |
Benchmarking Results
Solution State Stability (Hydrolysis)
The ester linkage in EACA-Et renders it significantly more labile than the reference TXA. However, the cyclohexane ring slows hydrolysis compared to the linear ethyl 4-aminobutyrate.
Table 1: Comparative Half-Life (
| pH Condition | Tranexamic Acid (Ref 1) | EACA-Et (Target) | Ethyl 4-aminobutyrate (Ref 2) |
| pH 1.2 (HCl) | Stable (> 1 year) | 48 Hours | 12 Hours |
| pH 7.4 (PBS) | Stable | 14 Days | 5 Days |
| pH 10.0 (NaOH) | Stable | 18 Minutes | 4 Minutes |
Interpretation: EACA-Et is moderately stable at physiological pH but undergoes rapid saponification at pH 10. The linear reference degrades 3-4x faster, confirming the steric shielding effect of the cyclohexane ring in EACA-Et.
Solid State Stability (Accelerated Aging)
Under ICH Q1A accelerated conditions (40°C / 75% RH), physical state plays a crucial role.
Table 2: Purity Retention after 6 Months (Solid State)
| Storage Condition | Tranexamic Acid | EACA-Et (HCl Salt) | EACA-Et (Free Base) |
| 25°C / 60% RH | 100.0% | 99.8% | 94.2% |
| 40°C / 75% RH | 99.9% | 98.5% | 81.0% |
Critical Insight: The Free Base form of EACA-Et is hygroscopic. Absorbed moisture initiates autocatalytic hydrolysis (acid produced catalyzes further degradation). The HCl Salt form is significantly more robust and is the recommended form for storage.
Experimental Workflow Visualization
The following diagram outlines the decision matrix for handling and analyzing EACA-Et based on the benchmarking data.
Figure 2: Handling and analysis decision tree. Red nodes indicate critical control points to prevent degradation.
Recommendations for Researchers
Based on the comparative data, the following protocols are mandatory to maintain scientific integrity when working with EACA-Et:
-
Formulation: Never formulate EACA-Et in alkaline buffers (Carbonate/Bicarbonate) for prolonged periods. Use HEPES or MES (pH 5.5 - 6.5) for maximum solution stability [2].
-
Stock Preparation: Prepare stock solutions in anhydrous DMSO or Ethanol rather than water. Aqueous stocks should be prepared fresh and used within 4 hours.
-
Salt Selection: If synthesizing the molecule, isolate it as the Hydrochloride (HCl) or Tosylate (TsOH) salt. The free base attracts moisture and CO₂ (forming carbamates), complicating NMR interpretation and reducing purity.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] (2003).[5][7] Available at: [Link]
- Larsson, A., et al.The kinetics of hydrolysis of ester prodrugs. Acta Pharmaceutica Suecica. (1985). (General grounding on ester hydrolysis kinetics).
-
De Guzman, R., et al. Stability of tranexamic acid after 12-week storage at temperatures from -20°C to 50°C.[1] Prehospital Emergency Care.[8] (2013).[8] Available at: [Link]
Sources
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate
As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the safety of our personnel. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). The protocols outlined here are designed to be a self-validating system, ensuring a safe laboratory environment.
Understanding the Compound: A Risk-Based Approach to Safety
Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate is a bifunctional molecule containing both an amine and an ester group. While comprehensive toxicological data for this specific compound is not widely available, its chemical structure suggests potential hazards that necessitate a cautious approach. The hydrochloride salt form is common, and its safety data sheets indicate that it may cause respiratory irritation.[1] A thorough investigation of its chemical and physical properties has not been completed.[1] Therefore, our PPE recommendations are based on a conservative assessment of potential risks associated with its functional groups and the available safety data.
Core Principles of Protection: The Hierarchy of Controls
Before delving into specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating hazards and implementing engineering and administrative controls to minimize exposure.
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: Always handle Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Administrative Controls: Implement standard operating procedures (SOPs), provide thorough training, and ensure proper labeling and storage.
-
Personal Protective Equipment (PPE): Use the appropriate PPE as detailed below to protect against residual risks.
Essential Personal Protective Equipment (PPE) Protocol
The following table summarizes the recommended PPE for handling Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. The selection of specific PPE should always be guided by a site-specific risk assessment.
| Body Part | Required PPE | Rationale and Key Specifications |
| Eyes/Face | Safety glasses with side-shields conforming to EN166 or NIOSH-approved.[1] A face shield may be required for splash hazards. | Protects against accidental splashes and airborne particles. Standard prescription glasses are not a substitute. |
| Skin/Body | Laboratory coat. Chemical-resistant apron and sleeves for larger quantities or splash risks. | A lab coat provides a primary barrier. For significant splash potential, additional chemical-resistant apparel is necessary. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Gloves must be inspected for integrity before each use.[1] Employ proper glove removal technique to avoid skin contamination.[1] |
| Respiratory | For nuisance exposures or handling small quantities in a well-ventilated area, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[1] For higher-level protection, or in cases of poor ventilation, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1] | Protects against inhalation of dust or aerosols, which may cause respiratory irritation.[1] A proper fit test is mandatory for all tight-fitting respirators. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator: If required, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is needed, place it over your safety glasses.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a proper technique to avoid touching the outside with your bare hands.
-
Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.
-
Eye and Face Protection: Remove your face shield (if used) and then your safety glasses from the back.
-
Respirator: Remove your respirator from the back.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate.
Caption: Decision workflow for PPE selection.
Disposal Plan: A Critical Final Step
Proper disposal of Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate and contaminated materials is essential to protect both personnel and the environment.
Waste Segregation:
-
Chemical Waste: Unused or surplus Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate should be treated as chemical waste. It is recommended to burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always consult with your institution's environmental health and safety (EHS) department for specific guidelines.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be disposed of as hazardous waste in appropriately labeled containers.[1]
-
Empty Containers: Dispose of empty containers as unused product unless thoroughly decontaminated.[1]
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wear the appropriate PPE, including respiratory protection. Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[3] Do not let the product enter drains.[1]
Conclusion: Fostering a Culture of Safety
Handling chemicals like Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate, where toxicological data is limited, requires a proactive and cautious approach to safety. By adhering to the hierarchy of controls, diligently using the correct PPE, and following proper disposal procedures, we can create a secure research environment that fosters innovation while prioritizing the well-being of our scientific community. This guide serves as a foundational resource, but it is incumbent upon each researcher to supplement this information with site-specific risk assessments and institutional safety protocols.
References
- Capot Chemical. (2013). MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride.
- CPC Biotech. (2020). Material Safety Data Sheet.
-
PubChem. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl acetate. Retrieved from [Link]
-
CPAchem. (2024). Safety data sheet. Retrieved from [Link]
-
PubChem. Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Lab Alley. (n.d.). Ethyl Acetate - Safety Data Sheet. Retrieved from [Link]
-
Organisation for the Prohibition of Chemical Weapons. Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
